
(2-Amino-1-phenylpropan-2-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-1-phenylpropan-2-yl)phosphonic acid is an organic compound that features a phosphonic acid group attached to a phenyl ring and an amino group. This compound is part of the broader class of phosphonic acids, which are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. Phosphonic acids are known for their stability and diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1-phenylpropan-2-yl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as a phenylpropanolamine derivative, with a phosphonic acid reagent. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-1-phenylpropan-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of substituted phenylpropanolamine derivatives .
Applications De Recherche Scientifique
(2-Amino-1-phenylpropan-2-yl)phosphonic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a drug candidate for treating various diseases, including bone disorders and infections.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Amino-1-phenylpropan-2-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-Amino-1-phenylpropan-2-yl)phosphonic acid include other aminophosphonic acids and phenylpropanolamine derivatives. These compounds share structural similarities but may differ in their functional groups and specific properties .
Uniqueness
What sets this compound apart is its unique combination of a phosphonic acid group with a phenyl ring and an amino group. This structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
79014-66-7 |
|---|---|
Formule moléculaire |
C9H14NO3P |
Poids moléculaire |
215.19 g/mol |
Nom IUPAC |
(2-amino-1-phenylpropan-2-yl)phosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c1-9(10,14(11,12)13)7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H2,11,12,13) |
Clé InChI |
JGRAIWCIBPMVTI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)(N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



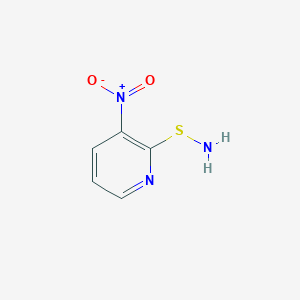
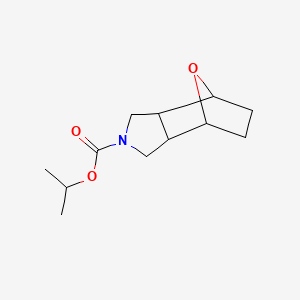
![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)
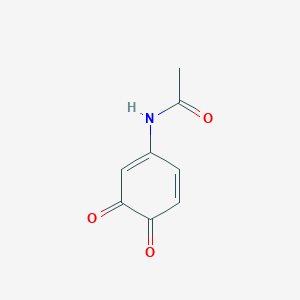
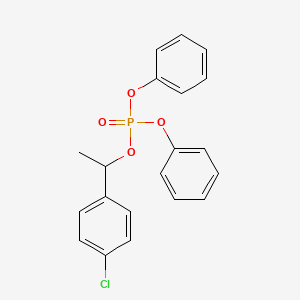
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)

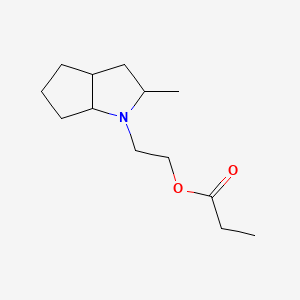

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)


![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
